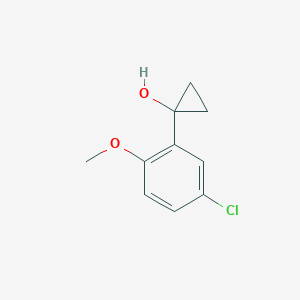
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11ClO2 It features a cyclopropane ring substituted with a 5-chloro-2-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-chloro-2-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(5-chloro-2-methoxyphenyl)cyclopropanone.
Reduction: Formation of 1-(5-chloro-2-methoxyphenyl)cyclopropane.
Substitution: Formation of 1-(5-methoxyphenyl)cyclopropan-1-ol.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, which can modulate its activity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(5-Chloro-2-methoxyphenyl)cyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
BNMRNSZIFSXZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


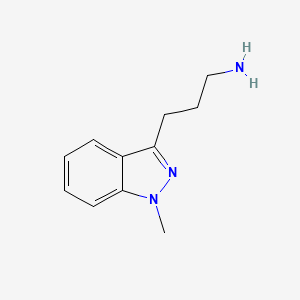
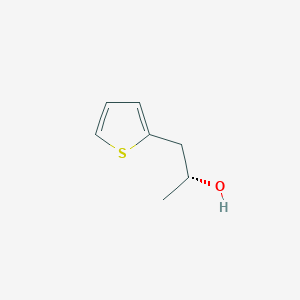
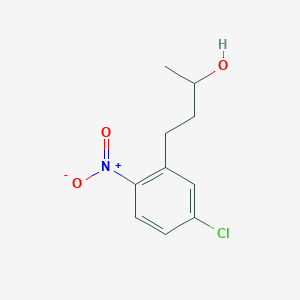
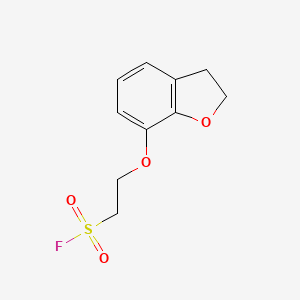
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)
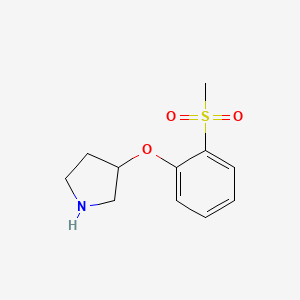
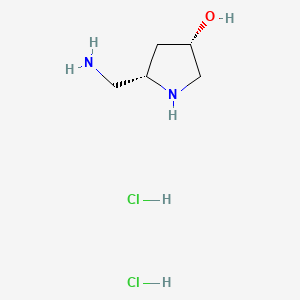
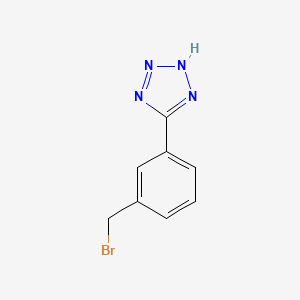
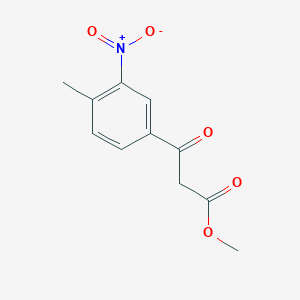
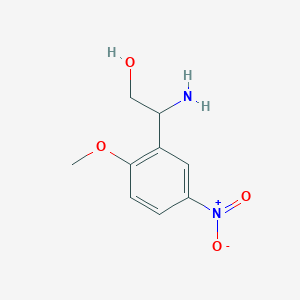
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
